
(3-Amino-2-chloropyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Amino-2-chloropyridin-4-yl)methanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, featuring an amino group at the 3-position, a chlorine atom at the 2-position, and a hydroxymethyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-chloropyridin-4-yl)methanol typically involves the reduction of methyl 3-amino-2-chloropyridine-4-carboxylate. One common method uses lithium aluminium hydride (LAH) as the reducing agent in tetrahydrofuran (THF) at low temperatures. The reaction is carried out at -20°C to 0°C for about 30 minutes, followed by quenching with ammonium chloride and purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Amino-2-chloropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-2-chloropyridin-4-yl)carboxylic acid.
Reduction: Formation of (3-Amino-2-chloropyridin-4-yl)methanamine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Amino-2-chloropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Amino-2-chloropyridin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with target proteins, while the chlorine atom can participate in hydrophobic interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Amino-4-chloropyridin-2-yl)methanol
- (3-Amino-2-fluoropyridin-4-yl)methanol
- (3-Amino-2-bromopyridin-4-yl)methanol
Uniqueness
(3-Amino-2-chloropyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the pyridine ring allows for versatile chemical modifications, making it a valuable building block in synthetic chemistry.
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
(3-amino-2-chloropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3,8H2 |
Clave InChI |
ZJLWXVFNKHRFOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1CO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


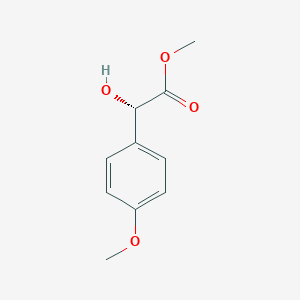
![2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15295942.png)

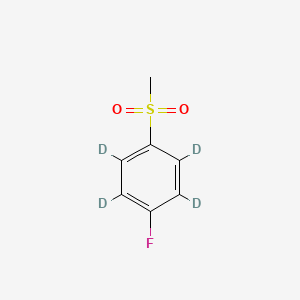
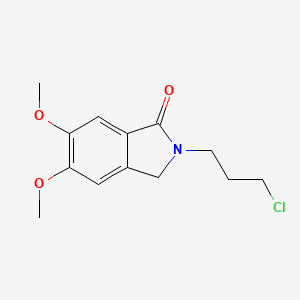
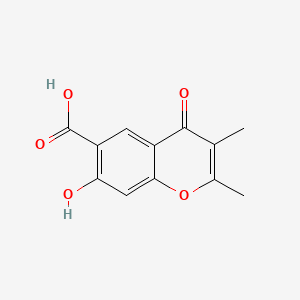
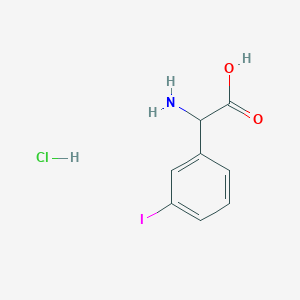
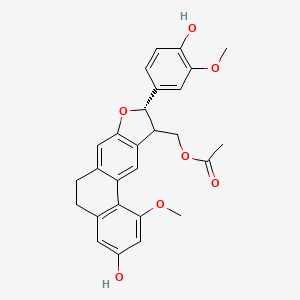
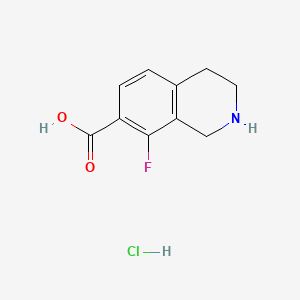
![4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoic acid hydrochloride](/img/structure/B15295993.png)
![(1S,2S,4S,5R,13R)-14-(cyclopropylmethyl)-2,4,8-trihydroxy-14-methyl-6-oxa-14-azoniapentacyclo[9.5.1.01,5.02,13.07,17]heptadeca-7,9,11(17)-triene-4-carboxylic acid;bromide](/img/structure/B15295996.png)
![(4R)-4-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-cyclohexen-1-one](/img/structure/B15296004.png)
![(R)-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]-oxirane](/img/structure/B15296024.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B15296033.png)
